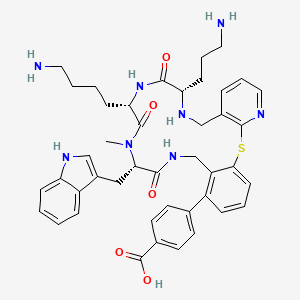![molecular formula C22H29N11O12P2 B12396146 2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンは、様々な科学分野において大きな可能性を秘めた複雑な有機化合物です。この化合物は、複数の官能基と環を含む複雑な構造が特徴で、化学、生物学、医学の研究者にとって関心の的となっています。
準備方法
合成経路と反応条件
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンの合成には、それぞれ精密な反応条件を必要とする複数のステップが含まれます。このプロセスは、通常、コア構造の調製から始まり、その後、一連の化学反応を通じて様々な官能基を導入します。これらの反応に使用される一般的な試薬には、リン酸、アミノ酸、プリン誘導体などがあります。反応条件は、通常、制御された温度、pHレベル、および目的の生成物が得られるように触媒を使用することが含まれます。
工業的生産方法
この化合物の工業的生産には、ラボ規模の合成方法を拡大することが含まれる場合があります。これは、高収率と高純度を確保するために反応条件を最適化する必要があります。連続フロー反応器や自動合成システムなどの技術を使用して、効率的な生産を実現することができます。さらに、クロマトグラフィーや結晶化などの精製方法が、化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンは、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 置換反応は、特定の官能基を他の官能基と置換することを可能にし、化合物の特性を改変できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤と求電子剤(置換反応用)などがあります。反応条件は、通常、制御された温度、水や有機溶媒などの溶媒、場合によっては反応速度を高めるための触媒の使用が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元によりアミン誘導体またはアルコール誘導体が生成される場合があります。置換反応は、導入される置換基の種類に応じて、幅広い生成物を生み出す可能性があります。
科学研究への応用
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンは、次のような幅広い科学研究への応用を持っています。
化学: この化合物のユニークな構造は、反応機構を研究し、新しい合成方法を開発する上で貴重な対象となります。
生物学: 酵素相互作用や細胞シグナル伝達経路などの生物学的プロセスを研究するためのプローブとして使用できます。
医学: この化合物は、特に特定の分子経路を標的とする薬剤の開発において、治療上の可能性を秘めています。
産業: 触媒やセンサーなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、その活性を調節し、様々な細胞プロセスに影響を与えます。関与する経路には、シグナル伝達、遺伝子発現、代謝調節などが含まれます。
類似化合物との比較
他の類似の化合物と比較して、2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。
結論
2-アミノ-9-[(1S,6R,8R,9S,15S,17R)-18-(2-アミノエチル)-8-(6-アミノプリン-9-イル)-3,9,12-トリヒドロキシ-3,12-ジオキソ-2,4,7,11,13,16-ヘキサオキサ-3λ5,12λ5-ジホスファトリシクロ[13.2.1.06,10]オクタデカン-17-イル]-1H-プリン-6-オンは、その複雑な構造と幅広い潜在的な応用から、大きな関心を集めている化合物です。その合成、化学反応、作用機序は、様々な科学分野の研究者にとって貴重な洞察を提供しています。
特性
分子式 |
C22H29N11O12P2 |
|---|---|
分子量 |
701.5 g/mol |
IUPAC名 |
2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H29N11O12P2/c23-2-1-8-9-3-40-47(38,39)45-15-10(43-20(13(15)34)32-6-28-11-16(24)26-5-27-17(11)32)4-41-46(36,37)44-14(8)21(42-9)33-7-29-12-18(33)30-22(25)31-19(12)35/h5-10,13-15,20-21,34H,1-4,23H2,(H,36,37)(H,38,39)(H2,24,26,27)(H3,25,30,31,35)/t8?,9-,10-,13+,14+,15?,20-,21-/m1/s1 |
InChIキー |
VVKJTFLHLZDCHG-PZGSTNNASA-N |
異性体SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
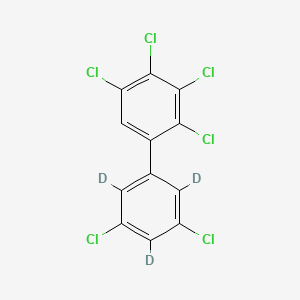
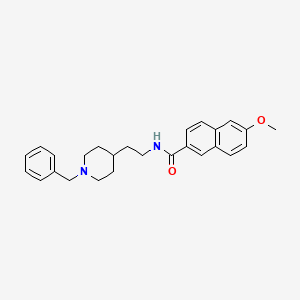
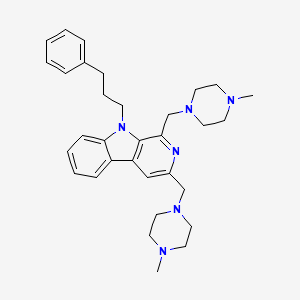
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
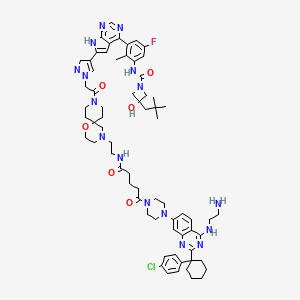

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
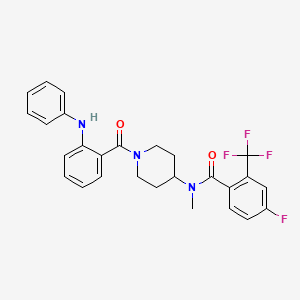
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)


